2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
CAS No.: 5674-50-0
Cat. No.: VC19722157
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5674-50-0 |
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Molecular Formula | C11H14N2O2 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 2-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one |
Standard InChI | InChI=1S/C11H14N2O2/c1-9-7-12(13(8-14)11(9)15)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3 |
Standard InChI Key | ZNNASAKNZPXHGB-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(N(C1=O)CO)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s pyrazolidin-3-one core consists of a five-membered ring with two adjacent nitrogen atoms. The phenyl group at position 1 contributes to lipophilicity, while the hydroxymethyl group at position 2 enhances hydrophilicity. This duality allows for balanced solubility in polar and non-polar solvents, a critical factor in drug design. The methyl group at position 4 introduces steric hindrance, potentially influencing conformational stability and intermolecular interactions.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals corresponding to the hydroxymethyl proton (δ 4.2–4.5 ppm), methyl group (δ 1.2–1.4 ppm), and aromatic protons (δ 7.2–7.5 ppm) are observed.
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¹³C NMR: Peaks for the carbonyl carbon (δ 170–175 ppm), hydroxymethyl carbon (δ 60–65 ppm), and methyl carbon (δ 20–25 ppm) confirm the structure.
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Infrared (IR) Spectroscopy:
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Strong absorption bands at 3300 cm⁻¹ (O-H stretch) and 1680 cm⁻¹ (C=O stretch) validate functional groups.
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Thermodynamic and Kinetic Properties
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Solubility:
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Water: ~15 mg/mL (25°C)
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Ethanol: ~50 mg/mL (25°C)
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Melting Point: 142–145°C
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LogP (Octanol-Water): 1.8 ± 0.2
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step process:
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Formation of Pyrazolidinone Core:
Phenylhydrazine reacts with methylglyoxal under acidic conditions (e.g., HCl, 60°C) to yield 4-methyl-1-phenylpyrazolidin-3-one. -
Hydroxymethylation:
Formaldehyde is introduced under alkaline conditions (e.g., NaOH, 40°C), leading to hydroxymethyl group addition at position 2. -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Industrial Production
Continuous flow reactors optimize yield (85–90%) and reduce reaction times (2–3 hours). Catalytic systems, such as immobilized bases, enhance efficiency and minimize waste.
Reactivity and Chemical Transformations
Oxidation Reactions
The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media:
Substitution Reactions
Electrophilic aromatic substitution at the phenyl ring occurs with bromine (Br₂/FeBr₃), yielding mono- or di-brominated derivatives.
Microbial Strain | MIC (μg/mL) |
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S. aureus | 64 |
E. coli | 128 |
C. albicans | 256 |
Analgesic Effects
Rodent models show a 40% reduction in pain response (hot-plate test, 20 mg/kg dose), comparable to ibuprofen.
Comparative Analysis with Structural Analogs
vs. 4-Methyl-1-phenylpyrazolidin-3-one
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Solubility: 2-(Hydroxymethyl) derivative exhibits 3x higher aqueous solubility.
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Bioactivity: Enhanced COX-2 inhibition (12 μM vs. 25 μM).
vs. (4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
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Stereochemical Impact: The (4R) enantiomer shows 20% higher antimicrobial activity, highlighting chirality’s role.
Industrial and Research Applications
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Pharmaceutical Intermediate: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).
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Chiral Auxiliary: Facilitates asymmetric synthesis of bioactive molecules.
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